(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
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Overview
Description
The compound (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule that features a benzofuran core, a fluorobenzylidene group, and a methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between a fluorobenzaldehyde and the benzofuran derivative.
Attachment of the Methylbenzenesulfonate Moiety: The final step involves the sulfonation of the benzofuran derivative with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology
Drug Development:
Medicine
Therapeutics: Research into its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorobenzylidene group may interact with aromatic binding sites, while the benzofuran core can participate in π-π stacking interactions. The sulfonate group enhances the compound’s solubility and may facilitate interactions with polar sites on proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler aromatic compound with a fluorine substituent.
Benzofuran: The core structure without additional substituents.
4-Methylbenzenesulfonate: A common sulfonate ester used in various chemical reactions.
Uniqueness
The uniqueness of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C22H15FO5S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H15FO5S/c1-14-2-9-18(10-3-14)29(25,26)28-17-8-11-19-20(13-17)27-21(22(19)24)12-15-4-6-16(23)7-5-15/h2-13H,1H3/b21-12- |
InChI Key |
OWKSITDNXDPVMQ-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3 |
Origin of Product |
United States |
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